[1,2,4]Triazole-3-thione, 4-ethyl-5-(thiophen-2-yl)-2-(9H-xanthen-9-yl)-2,4-dihydro-
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Overview
Description
4-ETHYL-3-(THIOPHEN-2-YL)-1-(9H-XANTHEN-9-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-3-(THIOPHEN-2-YL)-1-(9H-XANTHEN-9-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the triazole ring.
Substitution Reactions: Functional groups such as ethyl and thiophene can be introduced through substitution reactions.
Condensation Reactions: These reactions can be used to link different parts of the molecule together.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions and improve efficiency.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-3-(THIOPHEN-2-YL)-1-(9H-XANTHEN-9-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can participate in substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: Studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Used in the development of new materials with specific properties.
Biological Research: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-(THIOPHEN-2-YL)-1-(9H-XANTHEN-9-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Xanthene Derivatives: Compounds with the xanthene core structure but different functional groups.
Thiophene Derivatives: Compounds with the thiophene ring but different attached groups.
Uniqueness
4-ETHYL-3-(THIOPHEN-2-YL)-1-(9H-XANTHEN-9-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H17N3OS2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-ethyl-5-thiophen-2-yl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C21H17N3OS2/c1-2-23-20(18-12-7-13-27-18)22-24(21(23)26)19-14-8-3-5-10-16(14)25-17-11-6-4-9-15(17)19/h3-13,19H,2H2,1H3 |
InChI Key |
SZMYJMZODWVYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN(C1=S)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5 |
Origin of Product |
United States |
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